molecular formula C11H10ClN3O2 B11807077 5-Chloro-1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid

5-Chloro-1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11807077
M. Wt: 251.67 g/mol
InChI Key: XPXRXPUWHQPNMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound belonging to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloro group at the 5th position, a 3-methylbenzyl group at the 1st position, and a carboxylic acid group at the 4th position of the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne. In this case, 3-methylbenzyl azide and a suitable alkyne are used as starting materials.

    Introduction of the Chloro Group: The chloro group can be introduced through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other functional groups.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.

Major Products Formed

    Oxidation: Formation of 5-chloro-1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxaldehyde or 5-chloro-1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid.

    Reduction: Formation of 1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid.

    Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. The triazole ring is known for its bioactivity, and modifications can enhance its therapeutic properties.

    Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and coordination complexes, due to its ability to form stable bonds with metals.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Chloro-1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

    DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes, which is useful in anticancer research.

    Metal Coordination: The carboxylic acid group can coordinate with metal ions, forming complexes that exhibit unique catalytic or electronic properties.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but lacks the methyl group on the benzyl ring.

    1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but lacks the chloro group.

    5-Chloro-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but has the methyl group at the 4th position of the benzyl ring.

Uniqueness

5-Chloro-1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both the chloro and methylbenzyl groups enhances its potential for diverse applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H10ClN3O2

Molecular Weight

251.67 g/mol

IUPAC Name

5-chloro-1-[(3-methylphenyl)methyl]triazole-4-carboxylic acid

InChI

InChI=1S/C11H10ClN3O2/c1-7-3-2-4-8(5-7)6-15-10(12)9(11(16)17)13-14-15/h2-5H,6H2,1H3,(H,16,17)

InChI Key

XPXRXPUWHQPNMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=C(N=N2)C(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.